![molecular formula C15H20N2O3 B12905720 N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide CAS No. 88697-67-0](/img/structure/B12905720.png)
N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide
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Overview
Description
N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a phenylacetic acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against a range of bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines, including lung and ovarian cancers. Studies suggest that it may interact with specific molecular targets, potentially altering enzyme activities or receptor signaling pathways that are crucial in cancer progression. This characteristic opens avenues for its use in cancer therapeutics.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation using potassium permanganate.
- Reduction with lithium aluminum hydride.
These reactions require precise temperature control and the use of solvents like acetonitrile to optimize yield and purity.
For industrial applications, continuous flow reactors and advanced purification techniques are employed to enhance production efficiency. This scalability is crucial for potential commercial applications in pharmaceuticals and specialty chemicals .
Comparative Structural Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-acetylphenyl)acetamide | Simple acetamide structure | Lacks oxazolidinone moiety |
2-Oxo-N-(4-fluorophenyl)acetamide | Contains fluorine substitution | Different halogen effect on activity |
5-(tert-butyl)-2-thioxoimidazolidin | Thioxo group instead of oxazolidinone | Potentially different biological activity profiles |
This table highlights how the specific oxazolidinone structure combined with a tert-butyl group may influence the biological properties of this compound compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Research
A study investigated the compound's effects on ovarian cancer cell lines, revealing significant cytotoxicity at certain concentrations. The research posited that the compound could induce apoptosis through the activation of specific signaling pathways involved in cell death.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential use as a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: Shares a similar phenylacetamide structure but lacks the oxazolidinone ring.
N-(4-(tert-butyl)-phenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of the oxazolidinone ring
Uniqueness
N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties.
Biological Activity
N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound incorporates an acetamide functional group and an oxazolidinone moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic properties against various cancer cell lines, including lung and ovarian cancers. Its mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, leading to significant alterations in their activity.
Anticancer Activity
- Cytotoxicity Studies : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like bleomycin in certain cancer models.
- Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival. This interaction may disrupt signaling pathways, leading to reduced cell viability .
Table 1: Summary of Biological Activities
Case Study: Lung Cancer Cell Lines
In a study examining the effects of this compound on lung cancer cell lines, researchers observed significant reductions in cell viability at varying concentrations. The compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) comparable to that of conventional chemotherapy drugs. This suggests that the compound could be a promising candidate for further development in cancer therapy.
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with key molecular targets. Research indicates that it may affect:
- Enzyme Activity : By inhibiting specific enzymes involved in cancer progression.
- Receptor Signaling : Modulating receptor activity that contributes to tumor growth and metastasis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-acetylphenyl)acetamide | Simple acetamide structure | Lacks oxazolidinone moiety |
2-Oxo-N-(4-fluorophenyl)acetamide | Contains fluorine substitution | Different halogen effect on activity |
5-(tert-butyl)-2-thioxoimidazolidin | Thioxo group instead of oxazolidinone | Potentially different biological activity profiles |
These comparisons highlight the distinctive oxazolidinone structure combined with a tert-butyl group in this compound, which may influence its biological properties differently compared to other similar amides.
Properties
CAS No. |
88697-67-0 |
---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[4-(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-10(18)16-12-7-5-11(6-8-12)13-9-17(14(19)20-13)15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,18) |
InChI Key |
PUKYRVNJEOMFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CN(C(=O)O2)C(C)(C)C |
Origin of Product |
United States |
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